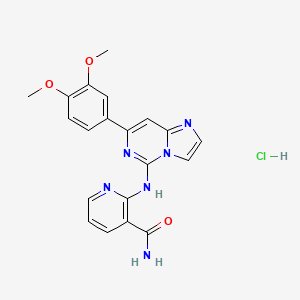

Syk Inhibitor IV, BAY 61-3606

Overview

Description

Syk Inhibitor IV, BAY 61-3606, is a cell-permeable imidazopyrimidine compound . It acts as a potent, ATP-competitive, reversible, and highly selective inhibitor of Syk tyrosine kinase activity . It has no inhibitory effect against Btk, Fyn, Itk, Lyn, and Src .

Synthesis Analysis

BAY 61-3606 has been shown to inhibit Syk-mediated cellular functions . It inhibits high glucose-tyrosine phosphorylation of I κ B α and p65 nuclear translocation . In mast cells, BAY 61-3606 has inhibited cytokine synthesis, lipid mediation, and degranulation .Molecular Structure Analysis

The molecular formula of BAY 61-3606 is C20H18N6O3 . It has a molecular weight of 426.86 .Chemical Reactions Analysis

BAY 61-3606 has been shown to inhibit Syk-mediated cellular functions . It inhibits high glucose-tyrosine phosphorylation of I κ B α and p65 nuclear translocation . In mast cells, BAY 61-3606 has inhibited cytokine synthesis, lipid mediation, and degranulation .Physical And Chemical Properties Analysis

BAY 61-3606 is a yellow solid . It is soluble in DMSO (10 mg/mL) and water (20 mg/mL) .Scientific Research Applications

Application in Multiple Myeloma Research

- Summary of Application: BAY 61-3606 has been used to study its effects on multiple myeloma cells. It was found to inhibit cell proliferation and SDF-1a-induced migration of these cells .

- Methods of Application: The inhibitor was applied to multiple myeloma cells (MM.1S, H929, and RPMI-8266) at concentrations as low as 10 nM .

- Results: BAY 61-3606 induced significant inhibition of cell growth in MM cells, as shown by WST-1 cell proliferation assay. The inhibition of proliferation was accompanied by increased cell cycle arrest at G0/G1 (from 60% to 75%). More importantly, BAY 61-3606 dose-dependently induced MM cells apoptosis .

Application in Neuroblastoma Research

- Summary of Application: BAY 61-3606 has been studied for its potential to enhance the effect of chemotherapeutic drugs on neuroblastoma cells .

- Methods of Application: The inhibitor was used in combination with conventional chemotherapeutic drugs .

- Results: The SYK inhibitor BAY 61-3606 enhanced the effect of different chemotherapeutic drugs. Transient expression of a constitutive active SYK variant increased the viability of neuroblastoma cells independent of endogenous SYK levels .

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-[[7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]pyridine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N6O3.ClH/c1-28-15-6-5-12(10-16(15)29-2)14-11-17-22-8-9-26(17)20(24-14)25-19-13(18(21)27)4-3-7-23-19;/h3-11H,1-2H3,(H2,21,27)(H,23,24,25);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLYFDKZWVIBYKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC3=NC=CN3C(=N2)NC4=C(C=CC=N4)C(=O)N)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Syk Inhibitor IV, BAY 61-3606 | |

CAS RN |

648903-57-5 | |

| Record name | 2-[[7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]-3-pyridinecarboxamide hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=648903-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.